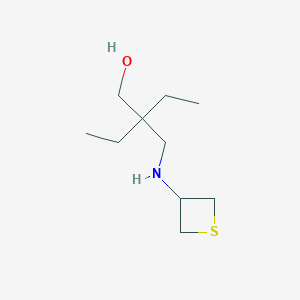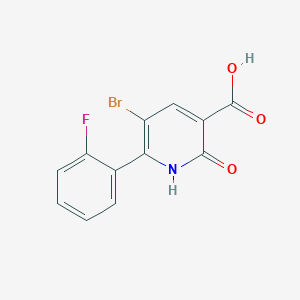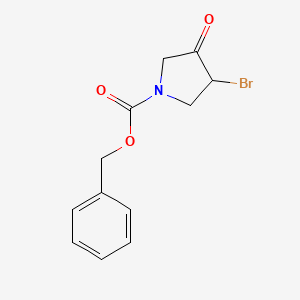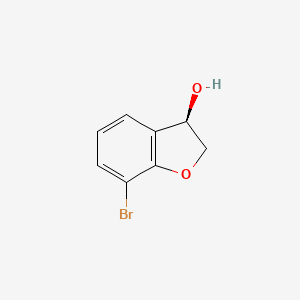
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a specialized chemical used primarily in research settings. The compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino alcohol functional group. This unique structure makes it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)butan-1-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted amines.
科学的研究の応用
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol involves its interaction with specific molecular targets. The thietane ring and amino alcohol functional group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects .
類似化合物との比較
Similar Compounds
2-Ethyl-2-((methylamino)methyl)butan-1-ol: Similar structure but with a methylamino group instead of a thietan-3-ylamino group.
1-Butanol, 2-ethyl-: Similar backbone but lacks the thietan-3-ylamino group.
Uniqueness
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H21NOS |
|---|---|
分子量 |
203.35 g/mol |
IUPAC名 |
2-ethyl-2-[(thietan-3-ylamino)methyl]butan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-10(4-2,8-12)7-11-9-5-13-6-9/h9,11-12H,3-8H2,1-2H3 |
InChIキー |
VUBJBWHYLYKLHE-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CNC1CSC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)




![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)

